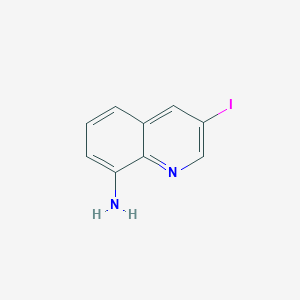

3-Iodoquinolin-8-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-iodoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMKBPNVNXDMHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313282 | |

| Record name | 8-Quinolinamine, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497084-47-6 | |

| Record name | 8-Quinolinamine, 3-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497084-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinamine, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 3-Iodoquinolin-8-amine

An In-depth Technical Guide to the Synthesis and Characterization of 3-Iodoquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and the expected analytical characterization of the novel compound, this compound. Due to the limited availability of direct literature on this specific molecule, this document outlines a plausible multi-step synthesis based on established organic chemistry principles and provides predicted characterization data derived from analogous compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process commencing with the commercially available 8-nitroquinoline. The proposed pathway involves the iodination of the quinoline core, followed by the reduction of the nitro group to the desired amine.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on analogous reactions found in the literature for the synthesis of similar quinoline derivatives.

Step 1: Synthesis of 3-Iodo-8-nitroquinoline

This procedure is adapted from the iodination of quinoline derivatives.

Materials:

-

8-Nitroquinoline

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 8-nitroquinoline (1 equivalent) in dichloromethane, add N-iodosuccinimide (1.2 equivalents).

-

Slowly add trifluoroacetic acid (2 equivalents) to the mixture at 0 °C.

-

Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-iodo-8-nitroquinoline.

Step 2: Synthesis of this compound

The reduction of the nitro group is a common transformation in the synthesis of aminoquinolines.[1][2][3]

Materials:

-

3-Iodo-8-nitroquinoline

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend 3-iodo-8-nitroquinoline (1 equivalent) in a mixture of ethanol and water.

-

Add iron powder (5 equivalents) and ammonium chloride (5 equivalents) to the suspension.

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.

-

Wash the combined filtrate with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

Characterization Data

The following tables summarize the expected physical and spectroscopic data for this compound, based on the known data of 3-iodoquinoline and 8-aminoquinoline.[4][5][6][7][8][9][10][11]

Table 1: Physical and Molecular Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₇IN₂ |

| Molecular Weight | 270.07 g/mol |

| Appearance | Yellowish solid |

| Melting Point | Not available (expected to be a solid at room temperature) |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) |

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.8 | s | - |

| H-4 | ~8.2 | s | - |

| H-5 | ~7.3 | d | ~8.0 |

| H-6 | ~7.2 | t | ~7.8 |

| H-7 | ~7.0 | d | ~7.6 |

| NH₂ | ~4.5 | br s | - |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~92 |

| C-4 | ~138 |

| C-4a | ~128 |

| C-5 | ~118 |

| C-6 | ~129 |

| C-7 | ~110 |

| C-8 | ~145 |

| C-8a | ~136 |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3300 | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Aromatic C-H stretching |

| 1620-1580 | N-H bending |

| 1590, 1500, 1450 | Aromatic C=C and C=N stretching |

| ~1330 | Aromatic C-N stretching |

| ~830 | C-H out-of-plane bending |

| ~550 | C-I stretching |

Table 5: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ | 270 |

| [M-I]⁺ | 143 |

| [M-HCN]⁺ | 243 |

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Iodoquinoline (79476-07-6) for sale [vulcanchem.com]

- 5. 8-Quinolinamine [webbook.nist.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. 8-Aminoquinoline(578-66-5) 1H NMR spectrum [chemicalbook.com]

- 8. 8-Aminoquinoline(578-66-5) IR Spectrum [chemicalbook.com]

- 9. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 8-Quinolinamine [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

3-Iodoquinolin-8-amine: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 3-Iodoquinolin-8-amine, a halogenated derivative of the biologically significant 8-aminoquinoline scaffold. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug discovery, and materials science.

Core Chemical Properties and Structure

While extensive experimental data for this compound is not widely available in public databases, this section summarizes its known and predicted physicochemical properties. These are crucial for its handling, characterization, and application in experimental settings.

Data Presentation: Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₉H₇IN₂ | [1] |

| Molecular Weight | 270.07 g/mol | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in polar organic solvents such as ethanol and DMSO.[2] | Predicted based on 8-aminoquinoline |

| pKa (predicted) | Not available | - |

| logP (predicted) | Not available | - |

| CAS Number | 497084-47-6 | [1] |

Note: The solubility is predicted based on the properties of the parent compound, 8-aminoquinoline, which is known to be soluble in polar organic solvents.[2] Experimental verification is recommended.

Chemical Structure

-

IUPAC Name: this compound

-

SMILES: C1=CC2=C(C(=C1)N)N=C(C=C2)I

-

Synonyms: 3-Iodo-8-aminoquinoline, 8-Amino-3-iodoquinoline[1]

Caption: Chemical structure of this compound.

Experimental Protocols

Plausible Synthetic Route: Direct Iodination of 8-Aminoquinoline

This proposed method is based on the direct C3 iodination of electron-rich quinoline systems.[3]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-aminoquinoline (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

To this solution, add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature.

Step 2: Reaction and Monitoring

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

-

Once the reaction is complete, pour the mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Alternative Synthetic Route: Sandmeyer Reaction

An alternative approach for the synthesis of this compound could involve a Sandmeyer reaction starting from 3,8-diaminoquinoline.[4][5] This would entail the diazotization of the 3-amino group followed by treatment with a source of iodide, such as potassium iodide.[6]

Caption: A generalized workflow for the synthesis of this compound.

Biological Context and Potential Applications

The 8-aminoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, with prominent examples including the antimalarial drugs primaquine and tafenoquine.[2] Derivatives of 8-aminoquinoline are known to exhibit a broad range of biological activities, including antimalarial, antimicrobial, and anticancer properties.[7]

The biological activity of 8-aminoquinolines is often attributed to their ability to chelate metal ions and generate reactive oxygen species (ROS), leading to cellular damage in pathogens or cancer cells.[2] The introduction of a halogen atom, such as iodine, at the 3-position of the quinoline ring can significantly modulate the physicochemical properties of the molecule, including its lipophilicity and electronic characteristics. These modifications can, in turn, influence the compound's pharmacokinetic profile and its interaction with biological targets.

While the specific biological activities of this compound have not been extensively reported, its structural similarity to other biologically active 8-aminoquinolines makes it a compound of interest for further investigation in drug discovery programs.

Caption: Generalized mechanism of ROS generation by 8-aminoquinolines.

Conclusion

This compound is a halogenated quinoline derivative with potential for applications in medicinal chemistry and materials science. While detailed experimental data on its physicochemical properties and biological activities are limited, its structural relationship to the well-studied 8-aminoquinolines provides a strong rationale for its further investigation. The synthetic protocols outlined in this guide, based on established chemical transformations, offer a starting point for its preparation and subsequent evaluation.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Iodoquinolin-8-amine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Iodoquinolin-8-amine. Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural features and comparison with analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the empirical characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Rationale |

| ~8.9 - 9.1 | Doublet | 1H | H2 | The proton at C2 is adjacent to the nitrogen atom and the iodine at C3, leading to significant deshielding. |

| ~8.1 - 8.3 | Doublet | 1H | H4 | The proton at C4 is deshielded by the aromatic system and the adjacent nitrogen. |

| ~7.3 - 7.5 | Multiplet | 1H | H5 | Aromatic proton on the carbocyclic ring. |

| ~7.1 - 7.3 | Multiplet | 1H | H6 | Aromatic proton on the carbocyclic ring. |

| ~6.9 - 7.1 | Multiplet | 1H | H7 | Aromatic proton on the carbocyclic ring, likely shifted upfield due to the ortho-amino group. |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine are expected to be a broad signal due to quadrupole broadening and potential hydrogen exchange.[1] |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Predicted Rationale |

| ~150 - 155 | C2 | Carbon adjacent to nitrogen and bearing a proton; deshielded. |

| ~90 - 95 | C3 | Carbon directly attached to iodine; the heavy atom effect of iodine causes a significant upfield shift. |

| ~135 - 140 | C4 | Aromatic carbon adjacent to nitrogen. |

| ~120 - 125 | C4a | Quaternary carbon at the ring junction. |

| ~128 - 132 | C5 | Aromatic CH carbon. |

| ~115 - 120 | C6 | Aromatic CH carbon. |

| ~110 - 115 | C7 | Aromatic CH carbon, shielded by the amino group. |

| ~140 - 145 | C8 | Carbon bearing the amino group; deshielded by the nitrogen. |

| ~138 - 142 | C8a | Quaternary carbon at the ring junction. |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Predicted Rationale |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch | Characteristic for a primary amine, showing symmetric and asymmetric stretching modes.[2] |

| ~3050 | Medium to Weak | Aromatic C-H stretch | Typical for C-H stretching in aromatic rings. |

| 1620 - 1580 | Medium to Strong | N-H bend (scissoring) | Characteristic bending vibration for a primary amine.[2] |

| 1550 - 1450 | Strong | C=C and C=N stretch | Aromatic ring and quinoline C=N bond vibrations. |

| 1350 - 1250 | Strong | Aromatic C-N stretch | Stretching vibration of the bond between the aromatic ring and the amino group.[2] |

| ~850 - 750 | Strong | C-H out-of-plane bend | Bending vibrations of aromatic C-H bonds, indicative of the substitution pattern. |

| ~600 - 500 | Medium | C-I stretch | Carbon-iodine bond stretching vibration. |

Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electrospray Ionization (ESI) or Electron Ionization (EI)

| m/z | Ion | Predicted Rationale |

| 270 | [M]⁺ | Molecular ion peak if using EI. The molecular weight of C₉H₇IN₂ is 270.07 g/mol . |

| 271 | [M+H]⁺ | Protonated molecular ion, expected to be the base peak in positive mode ESI. |

| 143 | [M-I]⁺ | Fragment corresponding to the loss of an iodine radical. |

| 116 | [C₈H₆N]⁺ | Further fragmentation involving the loss of HCN from the quinoline ring structure. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be used if necessary.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder using an agate mortar and pestle. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.[3]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[4] The solvent should be compatible with the chosen ionization method.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition (ESI-MS):

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal for the ion of interest (e.g., [M+H]⁺).

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Acquisition (EI-MS):

-

Introduce the sample (typically via a direct insertion probe for solids) into the high vacuum of the EI source.

-

Bombard the vaporized sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Acquire the mass spectrum.

-

Visualization

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.

References

3-Iodoquinolin-8-amine: A Technical Overview for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of 3-Iodoquinolin-8-amine, a heterocyclic amine of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular isomer, this document leverages information on closely related 8-aminoquinoline and iodinated quinoline derivatives to offer insights into its potential properties, synthesis, and biological significance.

Chemical Identification

A crucial first step in any research endeavor is the accurate identification of the compound of interest. The Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name provide standardized identifiers for chemical substances.

| Identifier | Value |

| CAS Number | 497084-47-6[1] |

| IUPAC Name | This compound |

Table 1: Chemical Identifiers for this compound.

The IUPAC name is derived from the parent molecule, quinoline, with substituents indicated by their position number on the ring structure.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₇IN₂ | Based on the structure. |

| Molecular Weight | 270.07 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | 8-aminoquinoline is a solid. |

| Solubility | Sparingly soluble in water; soluble in organic solvents.[2] | The quinoline core is largely nonpolar, while the amine group can participate in hydrogen bonding. |

| Boiling Point | Higher than non-iodinated analogs | The iodine atom increases the molecular weight and van der Waals forces. |

| pKa | The amine group will be basic. | The nitrogen atom in the amine group has a lone pair of electrons. |

Table 2: Predicted Physicochemical Properties of this compound.

Synthesis Strategies

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the reviewed literature, general methods for the synthesis of quinolines and their halogenated derivatives can be adapted.

General Quinoline Synthesis

Several named reactions are employed for the synthesis of the quinoline scaffold, including the Skraup, Doebner-von Miller, and Friedländer syntheses. These methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or other suitable precursors.

Iodination of the Quinoline Ring

The introduction of an iodine atom at the 3-position of the quinoline ring can be challenging due to the directing effects of the existing amine group and the nitrogen in the heterocyclic ring. However, various methods for the halogenation of quinolines have been developed.

A potential synthetic route could involve:

-

Synthesis of 8-aminoquinoline: This can be achieved through established methods.

-

Protection of the amino group: The highly reactive amino group at the 8-position would likely need to be protected to control the regioselectivity of the iodination reaction.

-

Iodination: Direct iodination of the protected 8-aminoquinoline. The choice of iodinating agent and reaction conditions would be critical to favor substitution at the 3-position.

-

Deprotection: Removal of the protecting group to yield the final product, this compound.

Potential Biological Activity and Research Applications

The 8-aminoquinoline scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities. The introduction of a halogen, such as iodine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

Antimalarial Activity

8-Aminoquinolines are a known class of antimalarial drugs. The presence of the 8-amino group is crucial for their activity. It is plausible that this compound could exhibit antimalarial properties, and its efficacy would be a subject of interest for further investigation.

Anticancer and Antimicrobial Properties

Derivatives of 8-hydroxyquinoline, a closely related compound, have been investigated for their anticancer and antimicrobial activities. Halogenated quinolines have also shown promise in these areas.[3][4] Therefore, this compound warrants evaluation for its potential as an anticancer or antimicrobial agent.

Experimental Protocols: A General Framework

Given the lack of specific protocols for this compound, researchers should refer to established methodologies for related compounds.

Synthesis and Characterization

-

Reaction Monitoring: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) would be essential for monitoring the progress of the synthesis.

-

Purification: Column chromatography would likely be required to isolate the pure compound.

-

Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be necessary to confirm the structure and purity of the synthesized this compound.

In Vitro Biological Assays

-

Antimalarial Assays: Standard in vitro assays against Plasmodium falciparum cultures would be used to determine the compound's antimalarial activity.

-

Anticancer Assays: A panel of cancer cell lines could be used to assess the cytotoxic and antiproliferative effects of the compound using assays such as the MTT or SRB assay.

-

Antimicrobial Assays: The minimum inhibitory concentration (MIC) against a range of bacterial and fungal strains would be determined to evaluate its antimicrobial spectrum.

Conclusion

This compound represents an under-investigated molecule with potential applications in drug discovery, particularly in the fields of infectious diseases and oncology. While specific experimental data is currently scarce, this technical guide provides a foundational understanding based on the rich chemistry and biology of the 8-aminoquinoline scaffold. Further research is warranted to synthesize, characterize, and evaluate the biological activities of this compound to unlock its full therapeutic potential. Researchers are encouraged to adapt existing protocols for quinoline synthesis and bioactivity screening to explore the properties of this intriguing molecule.

References

An In-depth Technical Guide to 3-Iodoquinolin-8-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Historical Context

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and physicochemical properties. The 8-aminoquinoline core, in particular, has given rise to important antimalarial drugs like primaquine. The introduction of a halogen, such as iodine, at the C3-position of the quinoline ring can significantly modulate the molecule's electronic properties, lipophilicity, and potential for forming halogen bonds, thereby influencing its biological activity and utility as a synthetic intermediate.

While the specific discovery and detailed historical development of 3-Iodoquinolin-8-amine are not extensively documented in scientific literature, its synthesis is achievable through modern organic chemistry techniques. The compound is recognized in chemical databases, indicating its availability as a research chemical. Its history is therefore intrinsically linked to the broader development of quinoline chemistry and the exploration of halogenated heterocyclic compounds for various applications.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 497084-47-6 | |

| Molecular Formula | C₉H₇IN₂ | |

| Molecular Weight | 270.07 g/mol | |

| Melting Point | 121 - 125 °C | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents (predicted) |

Synthesis of this compound

While a specific, dedicated publication detailing the synthesis of this compound is not available, a highly plausible and efficient method can be derived from the established regioselective C3-iodination of quinolines. A radical-based direct C-H iodination protocol has been successfully applied to various quinoline derivatives, including electron-rich aminoquinolines.[2]

Proposed Experimental Protocol: Direct C3-Iodination of 8-Aminoquinoline

This protocol is adapted from the general method described by Dutta et al. for the C3-iodination of quinolines.[2]

Reagents and Materials:

-

8-Aminoquinoline

-

Potassium persulfate (K₂S₂O₈)

-

Sodium iodide (NaI)

-

Manganese(II) sulfate monohydrate (MnSO₄·H₂O)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a reaction vessel, add 8-aminoquinoline (1.0 mmol), potassium persulfate (2.0 mmol), sodium iodide (1.5 mmol), and manganese(II) sulfate monohydrate (0.1 mmol).

-

Add 1,2-dichloroethane (5.0 mL) to the mixture.

-

Heat the reaction mixture to 130 °C and stir for the appropriate time (monitoring by TLC is recommended to determine reaction completion).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

Expected Yield:

Based on the reported C3-iodination of 6-aminoquinoline, a yield of approximately 55% can be anticipated for this reaction.[2]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the purified and characterized final product, this compound.

Potential Signaling Pathways and Applications

Given the lack of specific biological studies on this compound, its potential involvement in signaling pathways can be inferred from the known activities of the 8-aminoquinoline scaffold. Derivatives of 8-aminoquinoline are known to interfere with various biological processes, often through their ability to chelate metal ions or intercalate into DNA.

Hypothesized Signaling Pathway Involvement:

The diagram below illustrates a hypothetical mechanism by which an 8-aminoquinoline derivative could exert its biological effects, such as in cancer cells, by inducing oxidative stress through metal chelation and redox cycling.

Potential Applications:

-

Medicinal Chemistry: As a building block for more complex molecules with potential therapeutic activities, including antimalarial, anticancer, antibacterial, and antiviral agents. The iodine atom can serve as a handle for further functionalization through cross-coupling reactions.

-

Materials Science: The quinoline core is fluorescent, and its derivatives are explored for applications in organic light-emitting diodes (OLEDs) and as chemosensors for metal ions. The heavy iodine atom could influence the photophysical properties, potentially leading to applications in phosphorescent materials.

-

Chemical Biology: As a molecular probe to study biological systems, leveraging its potential metal-chelating and fluorescent properties.

Conclusion

This compound represents an intriguing yet underexplored derivative of the 8-aminoquinoline family. While its specific history and applications are yet to be fully elucidated, established synthetic methodologies provide a clear path for its preparation. The physicochemical properties and the potential for diverse applications in medicinal chemistry and materials science make it a valuable target for further investigation. This technical guide provides a foundational understanding for researchers poised to explore the synthesis and utility of this promising compound.

References

Theoretical and Computational Insights into 3-Iodoquinolin-8-amine: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of 3-Iodoquinolin-8-amine, a halogenated quinoline derivative with significant potential in medicinal chemistry. Due to the limited availability of direct experimental data, this document leverages established synthetic methodologies for analogous compounds, predicted spectroscopic data based on related structures, and computational modeling to elucidate its structural, electronic, and potential biological properties. This whitepaper is intended to serve as a foundational resource for researchers engaged in the design and development of novel quinoline-based therapeutic agents.

Introduction

Quinoline and its derivatives represent a cornerstone in the field of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a halogen atom, such as iodine, into the quinoline scaffold can significantly modulate its physicochemical properties, including lipophilicity and electronic distribution, thereby influencing its pharmacokinetic and pharmacodynamic profile. The 8-aminoquinoline moiety is a well-known pharmacophore, particularly in the development of antimalarial drugs.[3] This guide focuses on the theoretical and computational characterization of this compound, a molecule that combines these key structural features.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A potential synthetic route to this compound is outlined below. This pathway involves the initial iodination of 8-nitroquinoline, followed by the reduction of the nitro group to an amine.

Caption: Proposed synthetic pathway for this compound.

Predicted Spectroscopic Data

In the absence of experimental spectra for this compound, the following tables summarize the predicted key spectroscopic features based on data from analogous quinoline derivatives.[7][8][9][10][11][12]

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.8 - 9.0 | d |

| H-4 | 8.0 - 8.2 | s |

| H-5 | 7.5 - 7.7 | d |

| H-6 | 7.3 - 7.5 | t |

| H-7 | 7.0 - 7.2 | d |

| NH₂ | 4.5 - 5.5 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 95 - 100 |

| C-4 | 135 - 138 |

| C-4a | 128 - 132 |

| C-5 | 120 - 124 |

| C-6 | 126 - 130 |

| C-7 | 115 - 119 |

| C-8 | 140 - 144 |

| C-8a | 138 - 142 |

Table 3: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (aromatic) | 1500 - 1600 | Strong |

| C-N Stretch (aromatic) | 1250 - 1350 | Strong |

| C-I Stretch | 500 - 600 | Medium |

Table 4: Predicted UV-Vis Absorption Maxima

| Solvent | Predicted λ_max (nm) |

| Ethanol | 240 - 250, 320 - 330 |

| Chloroform | 245 - 255, 325 - 335 |

Computational Modeling

To further elucidate the properties of this compound, a series of computational studies, including Density Functional Theory (DFT) calculations and molecular docking, can be performed.

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of a small molecule like this compound.

Caption: A typical workflow for computational studies of this compound.

Predicted Molecular Properties (from DFT)

DFT calculations on analogous halo-aminoquinolines suggest the following properties for this compound.[13][14][15][16][17]

Table 5: Predicted Molecular Properties

| Property | Predicted Value |

| HOMO Energy | -5.5 to -6.0 eV |

| LUMO Energy | -1.0 to -1.5 eV |

| HOMO-LUMO Gap | 4.0 to 5.0 eV |

| Dipole Moment | 2.0 to 3.0 Debye |

Potential Biological Targets and Molecular Docking

Quinoline derivatives are known to inhibit a variety of enzymes, including kinases and DNA gyrase.[2][18][19][20][21] Molecular docking studies with this compound against such targets could reveal potential binding modes and affinities, guiding further experimental validation. A hypothetical signaling pathway involving a kinase target is depicted below.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols

The following are generalized protocols for the experimental characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Parameters for ¹H NMR: Use a standard pulse sequence with a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Parameters for ¹³C NMR: Employ a proton-decoupled pulse sequence with a spectral width of 0 to 200 ppm. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.[7][22][23]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).[24][25]

-

Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., ethanol, chloroform) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).[10][26][27]

-

Acquisition: Scan the absorbance of the solution over a wavelength range of 200-800 nm.

-

Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer before measuring the sample's absorbance.

Conclusion

This technical guide provides a theoretical and computational framework for the study of this compound. The proposed synthetic route, predicted spectroscopic data, and computational insights offer a valuable starting point for researchers interested in this promising molecule. The detailed experimental protocols provide a clear path for the future synthesis and characterization of this compound and its derivatives, which may lead to the discovery of novel therapeutic agents. Further experimental work is warranted to validate these theoretical findings and to fully explore the biological potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pjsir.org [pjsir.org]

- 7. benchchem.com [benchchem.com]

- 8. repository.uncw.edu [repository.uncw.edu]

- 9. researchgate.net [researchgate.net]

- 10. Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids | MDPI [mdpi.com]

- 24. eng.uc.edu [eng.uc.edu]

- 25. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 26. benchchem.com [benchchem.com]

- 27. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of 3-Iodoquinolin-8-amine in different solvents

An In-depth Technical Guide on the Solubility and Stability of 3-Iodoquinolin-8-amine

Introduction

This compound is a substituted quinoline, a heterocyclic aromatic compound. The quinoline scaffold is a key structural motif in a multitude of biologically active compounds and approved pharmaceuticals. The physicochemical properties of such molecules, particularly their solubility and stability, are paramount in the fields of medicinal chemistry and drug development. Solubility directly influences a compound's bioavailability and the feasibility of its formulation for therapeutic delivery. Stability, the ability of a compound to resist chemical degradation under various conditions, is critical for ensuring its purity, potency, and safety over time. This guide offers a technical overview of the anticipated solubility and stability characteristics of this compound and provides detailed protocols for their experimental determination.

Solubility Profile

The solubility of a compound is a function of its molecular structure and the nature of the solvent. For this compound, we can infer its likely solubility behavior by considering the properties of its constituent parts: the quinoline ring system, the amino group, and the iodo substituent.

Qualitative Solubility Assessment:

-

Polar Aprotic Solvents: this compound is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents can effectively solvate the polar amino group and the quinoline nitrogen. 8-Aminoquinoline, the parent compound, is known to be soluble in DMSO.[1]

-

Polar Protic Solvents: In polar protic solvents like ethanol and methanol, moderate to good solubility is anticipated. These solvents can act as both hydrogen bond donors and acceptors, interacting with the amino group and the quinoline nitrogen.[1]

-

Nonpolar Solvents: Solubility in nonpolar solvents such as hexanes and toluene is expected to be low. The polar nature of the amino group and the quinoline nitrogen will hinder dissolution in these solvents.

-

Aqueous Solubility: The aqueous solubility of this compound is predicted to be low.[1] The presence of the large, hydrophobic quinoline ring and the iodo group will likely outweigh the hydrophilic contribution of the amino group. The solubility in aqueous media is expected to be highly dependent on pH. In acidic conditions, the basic nitrogen of the amino group and the quinoline ring can be protonated, forming a more soluble salt.[1][2]

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound to serve as an example of how such data should be structured. This data is for illustrative purposes only and has not been experimentally determined.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | > 0.185 |

| Ethanol | 25 | ~15 | ~0.055 |

| Methanol | 25 | ~20 | ~0.074 |

| Acetonitrile | 25 | ~5 | ~0.018 |

| Water (pH 7.4) | 25 | < 0.1 | < 0.00037 |

| 0.1 N HCl (aq) | 25 | ~10 | ~0.037 |

| Hexanes | 25 | < 0.1 | < 0.00037 |

Experimental Protocol for Solubility Determination (Equilibrium Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.[3][4]

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, ethanol, water)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker incubator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

-

Sample Preparation for Analysis:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Analyze the calibration standards and the filtered sample solutions by HPLC.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration represents the solubility of the compound in the respective solvent at the specified temperature.

-

Workflow for Solubility Determination

References

The Ascendant Therapeutic Potential of Iodo-Substituted 8-Aminoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-aminoquinoline scaffold has long been a cornerstone in medicinal chemistry, most notably for its profound antimalarial properties. The strategic introduction of iodine into this privileged structure has unlocked a new dimension of biological activities, spanning anticancer, antimicrobial, and broader antiparasitic applications. This technical guide provides an in-depth exploration of the burgeoning field of novel iodo-substituted 8-aminoquinolines. It consolidates quantitative biological data, details key experimental methodologies, and visually elucidates the underlying mechanisms of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics.

Biological Activities of Iodo-Substituted 8-Aminoquinolines

Iodo-substituted 8-aminoquinolines have demonstrated a remarkable breadth of biological activities. The introduction of an iodine atom can significantly modulate the physicochemical properties of the parent molecule, enhancing its lipophilicity, altering its metabolic stability, and influencing its interaction with biological targets. These modifications have led to the discovery of potent agents with promising anticancer, antimicrobial, and antiparasitic profiles.

Anticancer Activity

Recent investigations have highlighted the potential of iodo-substituted quinoline derivatives as cytotoxic agents against various cancer cell lines. The mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antibacterial drug discovery. The addition of iodine has been shown to enhance the antimicrobial spectrum and potency of these compounds. The primary mechanism of action for many quinolone-based antibacterials is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair[1][2].

Antiparasitic Activity

Beyond malaria, iodo-substituted 8-aminoquinolines have shown promise against a range of parasitic infections. Their mode of action in parasites can be complex, involving the generation of reactive oxygen species (ROS) and interference with vital metabolic pathways[3].

Quantitative Biological Data

The following tables summarize the quantitative biological data for a selection of novel iodo-substituted 8-aminoquinoline derivatives, providing a comparative overview of their potency across different biological targets.

Table 1: Anticancer Activity of Iodo-Substituted Quinoline Derivatives

| Compound | Cancer Cell Line | Assay Type | IC50 | Reference |

| 6-bromo-8-iodo-4-oxo-1,4-dihydroquinoline-3-carbaldehyde derivative | Breast cancer (EGFR-TK) | Not Specified | 14.48 ± 0.48 μM | [2] |

| 8-hydroxy-5-nitroquinoline (NQ) | Raji (human cancer cell line) | Viability Assay | 5-10 fold lower than clioquinol | [4] |

| 6-iodo-2-methylquinazolin-4-(3H)-one (3d) | HeLa (cervical cancer) | Cytotoxicity Assay | 10 μM | [5] |

| 6-iodo-2-methylquinazolin-4-(3H)-one (3e) | T98G (glioblastoma) | Cytotoxicity Assay | 12 μM | [5] |

| 6-iodo-2-methylquinazolin-4-(3H)-one (3h) | T98G (glioblastoma) | Cytotoxicity Assay | 22 μM | [5] |

| 6-iodo-2-methylquinazolin-4-(3H)-one (3a) | HL60 (promyelocytic leukaemia) | Cytotoxicity Assay | 21 μM | [5] |

| 6-iodo-2-methylquinazolin-4-(3H)-one (3a) | U937 (non-Hodgkin lymphoma) | Cytotoxicity Assay | 30 μM | [5] |

Table 2: Antimicrobial Activity of Iodo-Substituted Quinoline Derivatives

| Compound | Microorganism | Assay Type | MIC | Reference |

| 4-hydroxy-3-iodo-quinol-2-one | Methicillin-resistant Staphylococcus aureus (MRSA-1) | Microtitre Assay | 0.097 µg/mL | [6] |

| 4-hydroxy-3-iodo-quinol-2-one | Methicillin-resistant Staphylococcus aureus (distinct strain) | Microtitre Assay | 0.049 µg/mL | [6] |

| 6-iodo-substituted carboxy-quinolines | Staphylococcus epidermidis | Binary Microdilution | Exhibited antibacterial effects | [7] |

| 6-iodo-substituted carboxy-quinolines | Candida parapsilosis | Binary Microdilution | Varying degrees of antifungal activity | [7] |

Table 3: Antimalarial Activity of Iodo-Substituted 8-Aminoquinoline Derivatives

| Compound | Plasmodium Strain | Assay Type | IC50 | Reference |

| 8AQ-Cu-5Iu (copper complex of 8-aminoquinoline and 5-iodouracil) | P. falciparum (K1, chloroquine-resistant) | Microscopic Technique | 100-1000 µg/mL | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological evaluation of iodo-substituted 8-aminoquinolines.

Synthesis of 6-Iodo-Substituted Carboxy-quinolines

This protocol is adapted from a one-pot, three-component synthesis method[1].

-

Materials: Iodo-aniline, pyruvic acid, substituted aldehydes, trifluoroacetic acid (catalyst), acetic acid (solvent).

-

Procedure:

-

Dissolve iodo-aniline (1 equivalent) and the desired substituted aldehyde (1 equivalent) in acetic acid in a round-bottom flask.

-

Add pyruvic acid (1 equivalent) to the mixture.

-

Add a catalytic amount of trifluoroacetic acid.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature, leading to the precipitation of the product.

-

Collect the precipitate by vacuum filtration.

-

Wash the crude product with cold acetic acid and then with water.

-

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of antimicrobial compounds[1][9].

-

Materials: Test compounds, Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), 96-well microtiter plates, standardized microbial inoculum, dimethyl sulfoxide (DMSO).

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate.

-

Prepare a negative control with serial dilutions of DMSO in the medium.

-

Add 10 µL of the standardized microbial inoculum to each well.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of compounds against the erythrocytic stages of P. falciparum[10].

-

Principle: The SYBR Green I dye intercalates with parasitic DNA, and the resulting fluorescence is proportional to parasite growth.

-

Procedure:

-

Maintain asynchronous P. falciparum cultures in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin in human O+ erythrocytes.

-

Serially dilute the test compounds in a 96-well plate.

-

Add the parasite culture to the wells and incubate for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

After incubation, lyse the red blood cells and add SYBR Green I dye.

-

Measure fluorescence using a fluorescence plate reader.

-

Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

-

Hematin Polymerization Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of hemozoin, a crucial process for the survival of the malaria parasite[11].

-

Materials: [¹⁴C]hemin, purified hemozoin from P. falciparum, test compounds, dimethyl sulfoxide (DMSO).

-

Procedure:

-

Add the test compounds, dissolved in DMSO, to the reaction mixture.

-

Initiate the reaction using purified hemozoin.

-

Use [¹⁴C]hemin to track the formation of hemozoin.

-

Express the results as percent inhibition relative to a drug-free control.

-

Plot the values from triplicate assays semilogarithmically to determine the IC50.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by iodo-substituted 8-aminoquinolines and representative experimental workflows.

Caption: Antimicrobial Mechanism of Iodo-8-Aminoquinolines.

Caption: Hypothesized Antimalarial Mechanism of 8-Aminoquinolines.

Caption: Experimental Workflow for MIC Determination.

Conclusion

The exploration of iodo-substituted 8-aminoquinolines represents a vibrant and promising frontier in drug discovery. The data and methodologies presented in this guide underscore the significant potential of these compounds as leads for novel anticancer, antimicrobial, and antiparasitic agents. The unique mechanistic insights gained from studying these molecules will undoubtedly fuel the rational design of next-generation therapeutics with improved efficacy and safety profiles. Further research is warranted to fully elucidate the structure-activity relationships and to advance the most promising candidates through preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 7. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

3-Iodoquinolin-8-amine: A Technical Guide to a Promising 8-Aminoquinoline Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodoquinolin-8-amine, a halogenated derivative of the versatile 8-aminoquinoline scaffold. While specific research on this particular derivative is limited, this document extrapolates from the rich body of knowledge surrounding 8-aminoquinoline and its halogenated analogues to present its probable synthesis, physicochemical properties, and potential biological activities. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound in areas such as antimicrobial, anticancer, and antimalarial drug discovery.

Introduction to 8-Aminoquinolines

The 8-aminoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] The parent compound and its derivatives have been extensively studied for their therapeutic applications, most notably as antimalarial agents.[2] Primaquine, an FDA-approved 8-aminoquinoline derivative, is a cornerstone in the treatment of relapsing malaria caused by Plasmodium vivax and Plasmodium ovale.[1][2] Beyond their antimalarial properties, 8-aminoquinolines have demonstrated significant potential as anticancer and antimicrobial agents.[1] The versatility of the 8-aminoquinoline structure allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic profile.

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The introduction of a halogen atom, such as iodine, can modulate factors like lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on the 3-iodo derivative of 8-aminoquinoline, exploring its potential within the broader context of halogenated 8-aminoquinolines.

Synthesis of this compound

General Synthetic Strategies

The construction of the quinoline ring system is a critical step. Several named reactions are employed for this purpose, with the Skraup and Friedländer syntheses being the most common.

-

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as the nitro compound corresponding to the aniline) to form the quinoline ring.

-

Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.

Following the formation of the 8-aminoquinoline core, iodination at the 3-position would be the subsequent step. This can be achieved through electrophilic aromatic substitution.

Postulated Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound, starting from a suitable precursor.

Caption: A plausible synthetic pathway for this compound.

Physicochemical Properties

The introduction of an iodine atom at the 3-position of 8-aminoquinoline is expected to significantly influence its physicochemical properties.

| Property | Expected Characteristic |

| Molecular Weight | Increased compared to the parent 8-aminoquinoline. |

| Lipophilicity (logP) | Increased due to the presence of the bulky and lipophilic iodine atom. This may enhance membrane permeability. |

| pKa | The basicity of the 8-amino group and the quinoline nitrogen may be slightly altered due to the electronic effects of iodine. |

| Reactivity | The C-I bond may be susceptible to certain chemical reactions, offering a handle for further derivatization. |

Potential Biological Activities and Mechanism of Action

Based on the known activities of related 8-aminoquinoline derivatives, this compound is anticipated to exhibit a range of biological effects.

Antimalarial Activity

The 8-aminoquinoline class is renowned for its efficacy against the liver stages of malaria parasites.[3] The proposed mechanism of action for primaquine involves metabolic activation by host cytochrome P450 enzymes (primarily CYP2D6) to form reactive metabolites.[3] These metabolites are thought to generate reactive oxygen species (ROS), leading to oxidative stress and parasite death.[1][3]

A study on metal complexes of 8-aminoquinoline-uracil hybrids, including a 5-iodo-uracil derivative, demonstrated fair antimalarial activity against a chloroquine-resistant strain of P. falciparum.[2] This suggests that iodo-substituted 8-aminoquinolines can possess antimalarial properties. A 3-methyl substituted 8-aminoquinoline, WR 268379, has also shown potency against blood-stage P. falciparum.[4]

Caption: General mechanism of antimalarial action for 8-aminoquinolines.

Anticancer Activity

Numerous 8-aminoquinoline derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1] The proposed mechanisms of action are diverse and include the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication, and the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1] Halogenated 8-hydroxyquinolines have also been investigated as anticancer agents.[5]

Antimicrobial Activity

The 8-aminoquinoline scaffold is a component of novel antimicrobial agents with activity against both bacteria and fungi.[1] Metal complexes of an 8-aminoquinoline-5-iodo-uracil conjugate have shown antimicrobial activity against Gram-negative bacteria.[2] This indicates that iodo-substitution can be a favorable modification for antimicrobial efficacy.

Quantitative Data (Proxy Data from Related Compounds)

As specific quantitative data for this compound is not available, the following table summarizes the biological activities of related halogenated and substituted 8-aminoquinoline and 8-hydroxyquinoline derivatives to provide a comparative context.

| Compound/Derivative | Target Organism/Cell Line | Activity Metric | Value | Reference |

| 8-Aminoquinoline-Cu-5-Iodo-uracil Complex | P. falciparum (K1, resistant) | IC50 | 100-1000 µg/mL | [2] |

| 8-Aminoquinoline-Cu-5-Iodo-uracil Complex | P. shigelloides | % Inhibition | 25% at 256 µg/mL | [2] |

| 8-Aminoquinoline-Cu-5-Iodo-uracil Complex | S. dysenteriae | % Inhibition | 25% at 256 µg/mL | [2] |

| WR 268379 (3-methyl-8-aminoquinoline derivative) | P. falciparum (average of 7 clones) | IC50 | 50-100 nM | [4] |

| Halogenated Ru(II) 8-hydroxyquinoline Complexes | HCT116, NCI-H460, SiHa Cancer Cells | IC50 | Low micromolar range | [5] |

Experimental Protocols (General)

The following are generalized experimental protocols that can be adapted for the synthesis and biological evaluation of this compound.

General Protocol for Skraup Synthesis of 8-Aminoquinoline[1]

Materials:

-

o-Aminophenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

Ferrous Sulfate

-

o-Nitrophenol

-

Sodium Hydroxide solution

Procedure:

-

In a reaction vessel, combine concentrated sulfuric acid and glycerol with stirring.

-

Add o-aminophenol and a catalytic amount of ferrous sulfate to the mixture.

-

Heat the reaction mixture to approximately 135-140°C.

-

Slowly add o-nitrophenol over a period of 3 hours while maintaining the temperature.

-

After the addition is complete, continue stirring at the same temperature for an additional 30 minutes.

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution to a pH of 7-8 to precipitate the crude product.

-

Isolate the crude 8-hydroxyquinoline by filtration and purify by recrystallization from a suitable solvent like ethanol.

-

The 8-hydroxyquinoline can then be converted to 8-aminoquinoline through standard chemical transformations.

General Protocol for In Vitro Antimalarial Assay[6]

Materials:

-

Plasmodium falciparum culture (e.g., K1 strain)

-

RPMI 1640 medium supplemented with human serum and hypoxanthine

-

Test compound (this compound) dissolved in DMSO

-

[3H]-hypoxanthine

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in the culture medium.

-

Add the parasite culture to the wells of a 96-well plate.

-

Add the different concentrations of the test compound to the wells.

-

Incubate the plate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2 for 48 hours.

-

Add [3H]-hypoxanthine to each well and incubate for another 24 hours.

-

Harvest the cells and measure the incorporation of [3H]-hypoxanthine using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.

General Protocol for In Vitro Antimicrobial Assay (Broth Microdilution)[6]

Materials:

-

Bacterial or fungal strains of interest

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplates

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Prepare serial dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with the microorganism.

-

Include positive (microorganism with no drug) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion and Future Directions

This compound represents an unexplored derivative within the pharmacologically significant 8-aminoquinoline family. Based on the established activities of its analogues, it holds considerable promise as a lead compound for the development of novel antimalarial, anticancer, and antimicrobial agents. The introduction of iodine at the 3-position is likely to enhance its biological profile.

Future research should focus on the definitive synthesis and characterization of this compound. Subsequently, a comprehensive biological evaluation against a panel of malaria parasites, cancer cell lines, and microbial pathogens is warranted to elucidate its therapeutic potential. Mechanistic studies will also be crucial to understand its mode of action and identify its molecular targets. This technical guide serves as a starting point to encourage and facilitate further investigation into this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 4. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of Halogenated Quinoline Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of halogenated quinoline amines, a class of compounds with significant therapeutic interest, particularly as antimalarial agents. This document details their synthesis, experimental characterization, and the signaling pathways they influence, presenting data in a structured format to aid in research and drug development.

Physicochemical Properties of Key Halogenated Quinoline Amines

The physicochemical properties of halogenated quinoline amines are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, excretion, and toxicity (ADMET). Key parameters include solubility, lipophilicity (logP), and the acid dissociation constant (pKa). The following table summarizes these properties for several prominent halogenated quinoline amines.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | logP | pKa |

| Chloroquine | C₁₈H₂₆ClN₃ | 319.87 | Insoluble in water, alcohol, benzene, chloroform, ether.[1] | 4.6 | 8.37, 10.2 |

| Mefloquine | C₁₇H₁₆F₆N₂O | 378.31 | Insoluble in water; ≥41.34 mg/mL in DMSO; ≥33.67 mg/mL in EtOH.[2] | 4.9 | 8.7, 9.6 |

| Tafenoquine | C₂₄H₂₈F₃N₃O₃ | 463.50 | Insoluble in water; 93 mg/mL in DMSO and Ethanol.[3] | 5.3[4] | Not explicitly found |

| Q4F (N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine) | C₁₆H₁₁FN₂ | 250.27 | Soluble in dichloromethane, chloroform, and DMSO; insoluble in hexane.[5] | 3.84[5] | Not explicitly found |

| Q3Cl4F (N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine) | C₁₆H₁₀ClFN₂ | 284.72 | Soluble in dichloromethane, chloroform, and DMSO; insoluble in hexane.[5] | 4.33[5] | Not explicitly found |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is essential for drug development. The following are generalized protocols for key experimental procedures.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid halogenated quinoline amine is added to a known volume of purified water or a relevant buffer in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: The suspension is centrifuged or filtered (using a filter that does not adsorb the compound) to separate the solid phase from the saturated solution.

-

Quantification: The concentration of the halogenated quinoline amine in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Determination of Lipophilicity (logP) by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and rapid method for estimating the octanol-water partition coefficient (logP).

Methodology:

-

System Calibration: A series of standard compounds with known logP values are injected into the RP-HPLC system. The retention times (t_R) of these standards are recorded.

-

Determination of Dead Time: The dead time (t_0), the time it takes for an unretained compound to pass through the column, is determined.